Tenuifoliose J

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

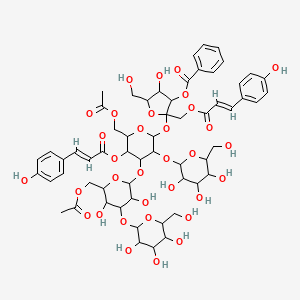

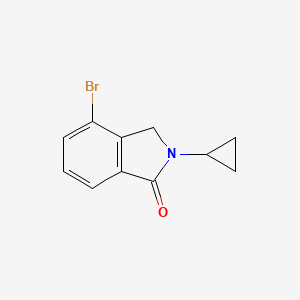

Tenuifoliose J is an oligosaccharide ester found in Polygalae Radix, the dry root of Polygala tenuifolia Willd . It’s one of the main active components which executes the neuropharmacological activities like anti-depression, anti-dementia, and neuroprotection .

Synthesis Analysis

Tenuifoliose J is one of the oligosaccharides, called tenuifolioses G-P, that were isolated from the roots of Polygala tenuifolia Willd . These oligosaccharides were esterified with acetic, benzoic, p-coumaric and/or ferulic acid .Aplicaciones Científicas De Investigación

Tenuifoliose Q and Tenuifoliose G-P: Oligosaccharide Multi-Esters

- Tenuifoliose Q and Tenuifoliose G-P are oligosaccharide esters derived from the root of Polygala tenuifolia Willd .

- These compounds have been structurally elucidated through spectroscopic and physiochemical analysis, indicating their complexity and potential for diverse applications in scientific research (Jiang & Tu, 2003); (Miyase, Iwata, & Ueno, 1991).

Neuroprotective and Cognitive Enhancement Properties

- Tenuifolin , extracted from Polygala tenuifolia Willd, demonstrates protective effects against neuroinflammation and oxidative stress , potentially useful for Alzheimer's disease research and treatment (Chen & Jia, 2020).

- It also shows promising results in ameliorating cognitive deficits caused by sleep deprivation, suggesting applications in studying sleep-related cognitive impairments (Jiang et al., 2023).

Chemical Composition Analysis for Breeding

- Chemical analysis of different Polygala tenuifolia varieties, including their oligosaccharides content like tenuifoliose K, supports breeding programs and enhances understanding of its chemical composition (Bai et al., 2015).

Anti-Inflammatory Properties

- Tenuifoliside A, isolated from Polygala tenuifolia, has shown anti-inflammatory effects in macrophages, inhibiting production of inflammatory cytokines and revealing potential therapeutic applications for inflammatory diseases (Kim et al., 2013).

Role in Adenosine Biosynthesis

- Research on Paecilomyces tenuipes revealed genes involved in adenosine biosynthesis, providing insights into improving adenosine production for scientific applications (Han et al., 2020).

Cytoprotective Activity

- Sugar esters and xanthones from Polygala tenuifolia roots, including new compounds like tenuifolisides F-G and tenuifolioses W-Z, have shown cytoprotective activity , indicating potential in cell protection and therapy studies (Yang et al., 2022).

Impact on ERK and PI3K Pathways in Glioma Cells

- Tenuifoliside A affects the ERK and PI3K pathways in glioma cells, offering insights into the molecular mechanisms of its neuroprotective and anti-apoptotic effects , relevant for brain cancer and neurological disorder research (Dong et al., 2014).

Alzheimer's Disease Research

- Tenuifolin has been shown to ameliorate chronic stress-induced cognitive impairment and protect neurons in Alzheimer's disease models, suggesting its potential as a therapeutic agent (Wang et al., 2022); (Wang et al., 2019).

Sleep-Enhancing Effects

- Tenuifolin exhibits sleep-enhancing effects in mice, mediated by GABAergic and noradrenergic systems, offering potential applications in sleep disorder treatments (Cao et al., 2016).

Preparative Procedure for Acylated Pentasaccharides

- An efficient preparative procedure for acylated pentasaccharides like tenuifoliose I, H, and A from Polygalae Radix has been developed, crucial for their large-scale preparation and further research (Qiyuan et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H72O33/c1-26(63)79-23-36-42(71)50(87-55-46(75)44(73)40(69)33(20-60)82-55)48(77)57(84-36)88-51-49(86-39(68)19-13-29-10-16-32(66)17-11-29)37(24-80-27(2)64)85-58(52(51)89-56-47(76)45(74)41(70)34(21-61)83-56)92-59(25-81-38(67)18-12-28-8-14-31(65)15-9-28)53(43(72)35(22-62)91-59)90-54(78)30-6-4-3-5-7-30/h3-19,33-37,40-53,55-58,60-62,65-66,69-77H,20-25H2,1-2H3/b18-12+,19-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBDWRYPYUQSAB-KLCVKJMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)C=CC6=CC=C(C=C6)O)COC(=O)C)OC(=O)C=CC7=CC=C(C=C7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)/C=C/C6=CC=C(C=C6)O)COC(=O)C)OC(=O)/C=C/C7=CC=C(C=C7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H72O33 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tenuifoliose J | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3027948.png)

![tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3027954.png)

![2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid](/img/structure/B3027958.png)

![6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B3027960.png)

![[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027962.png)

![1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027965.png)

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B3027966.png)

![(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3027967.png)